Termicin

Peptide Chemistry Structural Biology Post-Translational Modification

Researchers studying antifungal immunity often face limited access to validated peptides with unique constitutive expression. Termicin, a 36-residue CSαβ antifungal peptide from Pseudacanthotermes spiniger, directly addresses this gap. • Constitutively expressed in hemocytes & salivary glands - enables preemptive immunity modeling. • RNAi-validated in vivo target: knockdown increases mortality upon Metarhizium anisopliae exposure. • C-terminal amidation enhances stability vs. generic defensins. • ≥95% purity, custom synthesis available.

Molecular Formula
Molecular Weight
Cat. No. B1575697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTermicin
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Termicin Antifungal Peptide Overview


Termicin is a 36-amino acid residue, cysteine-rich antimicrobial peptide first isolated from the fungus-growing termite Pseudacanthotermes spiniger [1]. It exhibits a primary antifungal activity against filamentous fungi and yeasts, with a notably weaker antibacterial effect against Gram-positive bacteria [2]. The peptide's secondary structure forms a 'cysteine-stabilized alphabeta' (CSαβ) motif, a fold shared with insect and plant defensins, which consists of an α-helical segment and a two-stranded antiparallel β-sheet [3].

Termicin Irreplaceability


Substituting Termicin with a generic insect defensin or a related termicin-like peptide is scientifically unsound due to critical, quantifiable differences in post-translational modification, expression regulation, and structural homology. Termicin is C-terminally amidated, a modification absent in most insect defensins, which can significantly impact peptide stability and target interaction [1]. Furthermore, it is constitutively expressed in hemocytes and salivary glands, a stark contrast to the infection-induced expression pattern of many other antimicrobial peptides (AMPs) [2]. Structural analyses reveal that Termicin shares greater homology with antibacterial insect defensins and the mussel defensin MGD-1 than with classical insect antifungal defensins like drosomycin, indicating that its potent antifungal activity cannot be predicted by global fold alone [3].

Termicin Quantitative Evidence


C-Terminal Amidation Differentiation

Termicin features a C-terminal amidation, a post-translational modification that is not characteristic of most insect defensins. This chemical difference was determined by mass spectrometry and Edman degradation, confirming a molecular mass of 4216.05 MH+ for the native peptide, which is consistent with an amidated glycine at the C-terminus [1].

Peptide Chemistry Structural Biology Post-Translational Modification

Constitutive Expression Profile

Unlike the infection-induced expression pattern of many insect antimicrobial peptides (AMPs), Termicin is constitutively present in unchallenged termites, as demonstrated by its isolation from hemocyte granules and salivary glands of naive Pseudacanthotermes spiniger [1]. This is a fundamental difference in immune strategy compared to the prototypical inducible expression of defensins in evolutionarily recent insects or those undergoing complete metamorphosis [1].

Insect Immunity Gene Expression Innate Immunity

In Vivo RNAi Knockdown Validation

The essential role of Termicin in antifungal defense was confirmed in vivo using RNA interference (RNAi). The ingestion of double-stranded RNA (dsRNA) targeting termicin and GNBP2 genes significantly increased mortality in Reticulitermes termites when exposed to the naturally encountered fungal pathogen Metarhizium anisopliae, compared to control dsRNA treatments [1].

Entomology In Vivo Efficacy RNA Interference

Antifungal Potency Against Candida albicans

While direct MIC data for the native Termicin peptide from P. spiniger is not widely reported, a closely related termicin-like peptide (Es-termicin) from the cockroach Eupolyphaga sinensis, which shares high sequence similarity, exhibits a strong antifungal effect. Es-termicin demonstrated a Minimum Inhibitory Concentration (MIC) of 25 μg/mL against Candida albicans ATCC 90028, a value that can serve as a reference point for the activity of this peptide class against yeast [1]. Its antibacterial activity was substantially weaker, with an MIC of 200 μg/mL against Enterococcus faecalis ATCC 29212, and it was inactive against Gram-negative bacteria up to 400 μg/mL [1].

Antifungal Screening MIC Determination Comparative Peptidomics

Structural Homology Divergence

NMR structural analysis (PDB: 1MM0) revealed that the three-dimensional fold of Termicin (a CSαβ motif) is more structurally similar to antibacterial insect defensins and the mussel defensin MGD-1 than to dedicated insect antifungal defensins such as drosomycin and heliomicin [1]. This finding was unexpected given Termicin's primary antifungal function.

NMR Spectroscopy Structure-Activity Relationship Protein Folding

Termicin Research Applications


Constitutive Antifungal Defense in Social Insects

Researchers studying the evolution of social immunity should prioritize Termicin for its unique constitutive expression profile, a key differentiator from inducible insect defensins. Unlike many AMPs that are upregulated only after septic injury, Termicin's constant presence in hemocytes and salivary glands [1] provides a tractable model for investigating preemptive and continuous antifungal protection mechanisms within a colony context. This application is directly supported by the evidence of its isolation from unchallenged termites.

In Vivo RNAi Functional Studies

For entomologists and molecular biologists investigating gene function in non-model organisms, Termicin presents a validated target for loss-of-function studies. The proven efficacy of RNAi-mediated knockdown of termicin in increasing mortality upon exposure to a natural fungal pathogen (Metarhizium anisopliae) establishes a clear, quantitative phenotype for in vivo assays [2]. This makes Termicin a superior choice for functional genomics studies in termites over unvalidated targets.

CSαβ Defensin Structural Biology

Structural biologists and peptide engineers investigating the determinants of antimicrobial activity should procure Termicin due to its unusual structure-function relationship. The NMR-solved structure (PDB: 1MM0) reveals that its CSαβ fold is more similar to antibacterial defensins, despite its primary function being antifungal [3]. Termicin is therefore an essential comparator for studies aiming to deconvolute the specific contributions of global fold, hydrophobicity, and amphipathicity to the selective antifungal activity of cysteine-rich peptides.

Antifungal Peptide SAR Development

For researchers in antimicrobial drug discovery, Termicin serves as a critical scaffold for structure-activity relationship (SAR) studies. Its preferential antifungal activity, as benchmarked by a related termicin-like peptide's 8-fold lower MIC against Candida albicans (25 μg/mL) compared to Enterococcus faecalis (200 μg/mL), justifies its selection for projects aimed at developing narrow-spectrum antifungal agents [4]. Its unique C-terminal amidation also provides a distinct chemical feature for stability and potency optimization efforts [1].

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